molecular formula C25H35N5O B7548576 N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide

N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide

货号 B7548576
分子量: 421.6 g/mol
InChI 键: WADKLPONJFMCFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide, also known as AZD5363, is a potent and selective inhibitor of the protein kinase B (PKB or Akt) pathway. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.

作用机制

N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide exerts its anti-cancer effects by selectively inhibiting the PKB pathway, which is frequently activated in cancer cells. This pathway plays a critical role in cell survival, proliferation, and metabolism. By inhibiting this pathway, N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide can induce cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

One of the advantages of N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide is its selectivity for the PKB pathway, which reduces the potential for off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in preclinical and clinical studies.

未来方向

There are several potential future directions for the research and development of N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide. For example, it could be investigated in combination with other cancer therapies to improve treatment outcomes. It could also be studied in other disease contexts, such as diabetes and neurodegenerative diseases. Additionally, further research could be conducted to optimize the dosing and administration of N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide to maximize its therapeutic potential.

合成方法

The synthesis of N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide involves several steps, including the coupling of 6-(cyclohexylamino)pyrimidine-4-amine and 2-(azepan-1-yl)ethylamine, followed by the reaction with 4-fluoro-3-nitrobenzoic acid. The resulting intermediate is then reduced to form the final product, N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide.

科学研究应用

N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide has been investigated for its potential therapeutic applications in various types of cancer, including breast, ovarian, prostate, and pancreatic cancer. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.

属性

IUPAC Name

N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O/c31-25(26-14-17-30-15-6-1-2-7-16-30)21-12-10-20(11-13-21)23-18-24(28-19-27-23)29-22-8-4-3-5-9-22/h10-13,18-19,22H,1-9,14-17H2,(H,26,31)(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADKLPONJFMCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC(=O)C2=CC=C(C=C2)C3=CC(=NC=N3)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-azepanyl)ethyl]-4-[6-(cyclohexylamino)-4-pyrimidinyl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。